

biological evaluation of novel "5,5-dimethyltetrahydrofuran-3-ol" derivatives

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Compound of Interest

Compound Name: 5,5-dimethyltetrahydrofuran-3-ol

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A Comparative Guide to Novel Tetrahydrofuran-Based HIV-1 Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of novel tetrahydrofuran derivatives as HIV-1 protease inhibitors, with a focus on analogs of the FDA-approved drug Darunavir (DRV). The data presented is compiled from recent research and highlights key structure-activity relationships and comparative potencies.

Introduction

The tetrahydrofuran (THF) moiety, particularly the bis-THF ligand, is a cornerstone in the design of potent HIV-1 protease inhibitors.[1][2] Darunavir, a highly successful antiretroviral drug, features a prominent bis-THF group that forms strong hydrogen bonding interactions with the main-chain atoms of the HIV-1 protease active site.[2][3] This interaction is crucial for the high potency and high genetic barrier to resistance of DRV.[3] Researchers have continued to explore modifications of the bis-THF scaffold to further enhance binding affinity, improve resistance profiles, and optimize pharmacokinetic properties. This guide compares several novel derivatives and their performance against wild-type and resistant HIV-1 strains.

Comparative Biological Activity

The following tables summarize the in vitro biological activity of various tetrahydrofuran-based HIV-1 protease inhibitors. The data is presented to allow for a direct comparison of the potency of these compounds.

Table 1: Enzyme Inhibitory and Antiviral Activity of C4-Substituted Bis-THF Analogs

| Compound | R | Ki (pM) | IC50 (nM) |
|--------------|-----------|---------|-----------|
| 13 (TMC-126) | H | 14 | 1.4 |
| 14 | (R)-OCH3 | 2.9 | 2.4 |
| 15 | (S)-OCH3 | 35 | 55 |
| 16 | (R)-CH2Ph | 73 | - |
| 17 | (S)-CH2Ph | 300 | - |

Data sourced from Ghosh et al.[1]

Table 2: Comparative Activity of Hybrid HIV-1 Protease Inhibitors

| Compound | Wild-Type Ki (nM) | I50V/A71V Ki (nM) | I84V Ki (nM) |
|-----------------|-------------------|-------------------|---------------|
| Darunavir (DRV) | 0.008 ± 0.001 | 0.027 ± 0.006 | 0.021 ± 0.002 |
| Lopinavir (LPV) | 0.010 ± 0.001 | 0.062 ± 0.006 | 0.23 ± 0.02 |
| 12a | 0.038 ± 0.004 | 0.20 ± 0.02 | 0.81 ± 0.06 |
| 15a | 0.040 ± 0.004 | 0.051 ± 0.006 | 0.86 ± 0.09 |

Data sourced from Nalam et al.[3]

Table 3: HIV-1 Protease Inhibitory Activity of Novel Darunavir Analogs

| Compound | Wild-Type HIV-1 PR Ki (nM) |
|-----------------|----------------------------|
| Darunavir (DRV) | 1.87 |
| 5aa | 1.54 |
| 5ac | 0.31 |
| 5ad | 0.71 |
| 5ae | 0.28 |
| 5af | 1.11 |

Data sourced from Rehman et al.[4][5]

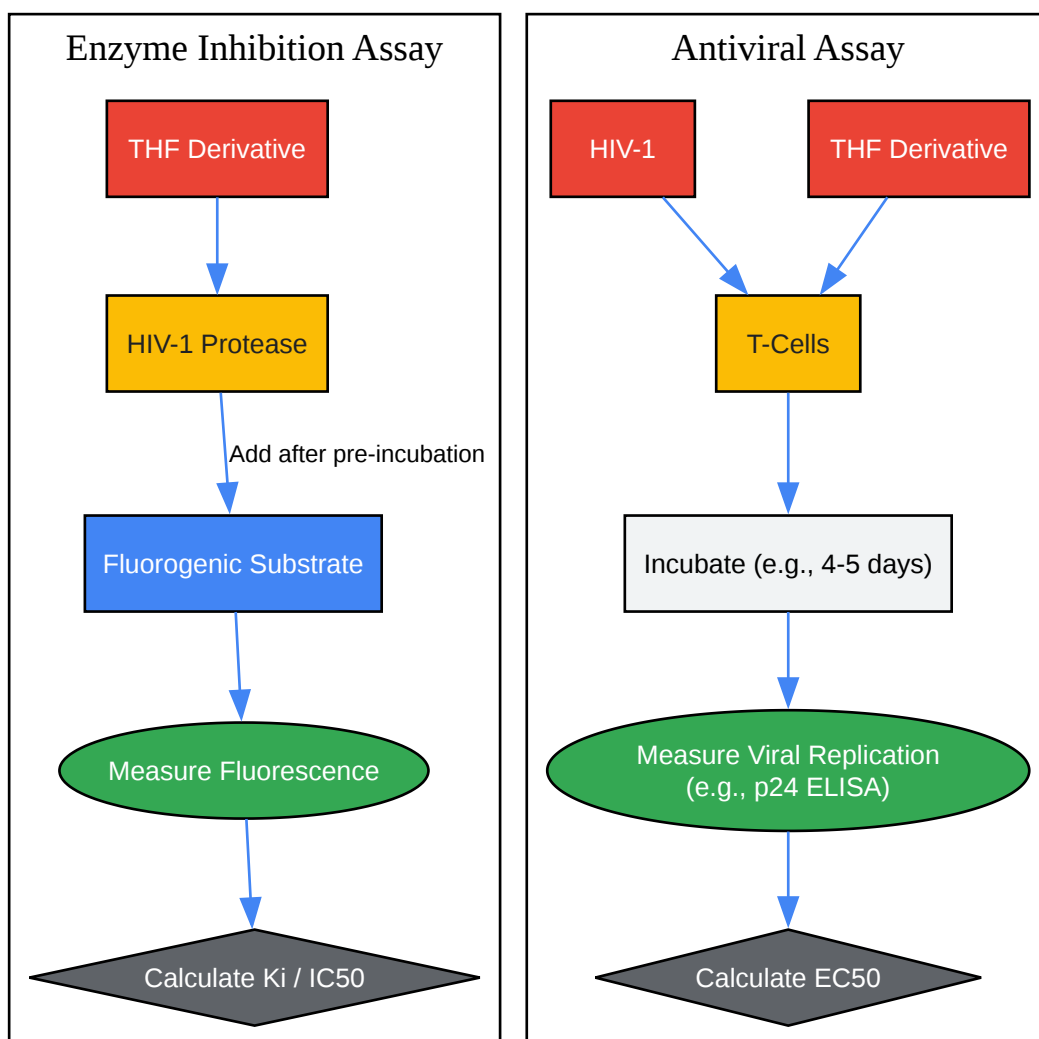
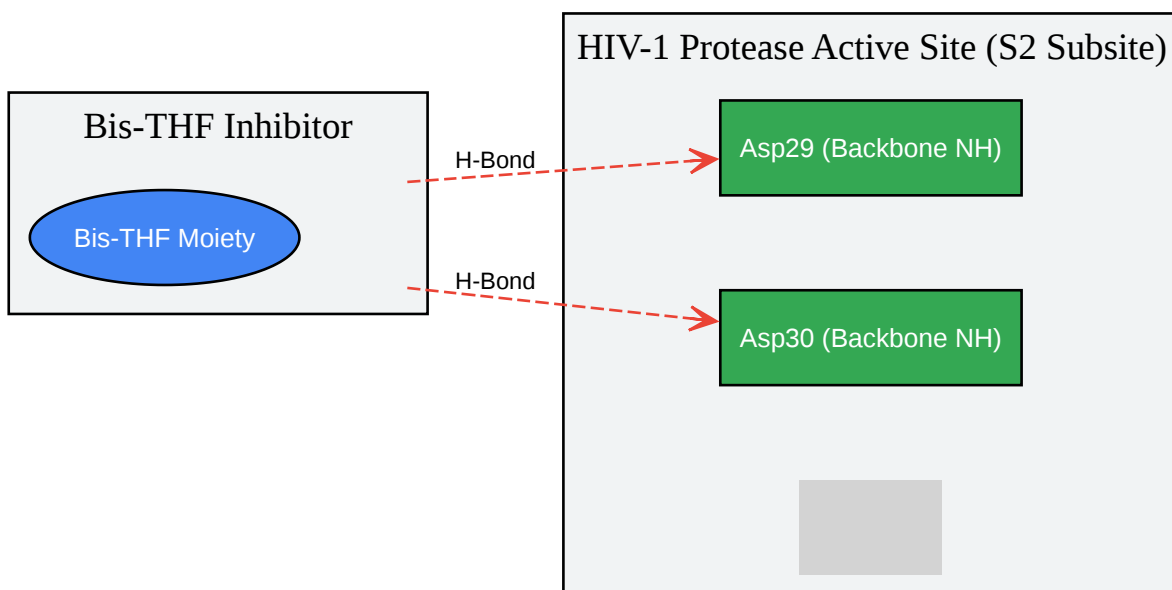
Structure-Activity Relationships and Key Insights

The data reveals several key trends in the structure-activity relationship (SAR) of these bis-THF derivatives:

- **Stereochemistry is Critical:** As seen in Table 1, the stereochemistry of substituents on the bis-THF ring has a profound impact on activity. For instance, the (R)-methoxy substituted analog 14 is significantly more potent than its (S)-epimer 15.[1]
- **Substituent Effects:** The nature of the substituent on the bis-THF ring influences potency. Small, hydrogen-bond accepting groups like methoxy appear to be more favorable than bulky benzyl groups.[1]
- **Hybrid Inhibitor Design:** Hybrid inhibitors incorporating the bis-THF moiety from darunavir into a lopinavir-like scaffold have shown promising, albeit slightly reduced, activity compared to the parent drugs against wild-type protease. However, their activity against some resistant strains is notable.[3]
- **P1' and P2' Modifications:** Modifications at the P1' and P2' positions of darunavir can lead to analogs with superior inhibitory activity against wild-type HIV-1 protease. For example, compounds 5ac and 5ae demonstrated significantly lower Ki values than darunavir itself.[4][5]

Mechanism of Action: The Role of the Bis-THF Ligand

The exceptional potency of darunavir and its analogs is largely attributed to the strong interactions between the bis-THF ligand and the backbone of the HIV-1 protease.^{[2][3]} X-ray crystallography studies have revealed that the oxygen atoms of the bis-THF moiety form crucial hydrogen bonds with the amide nitrogens of Asp29 and Asp30 in the S2 subsite of the enzyme.^{[2][6]} This "backbone binding" concept is a key strategy in overcoming drug resistance, as mutations in the active site are less likely to disrupt these fundamental backbone interactions.^[6]



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